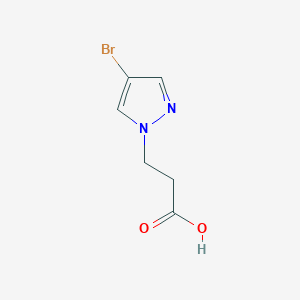

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQHYUVPDLMICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426994 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925146-35-6 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may have an interest in pyrazole-containing carboxylic acids as potential building blocks or pharmacophores.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a propanoic acid moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. The title compound, this compound, represents a versatile intermediate that could be further functionalized at the bromine position or the carboxylic acid group, making it a valuable scaffold for the synthesis of new chemical entities.

This guide outlines a plausible and efficient synthetic pathway for the preparation of this compound, based on established chemical transformations. Furthermore, it details the expected analytical techniques and data for the structural elucidation and characterization of the final compound.

Proposed Synthesis

The proposed synthesis of this compound involves a two-step process commencing with the readily available starting materials, 4-bromo-1H-pyrazole and ethyl acrylate. The synthetic scheme is depicted below.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Michael Addition

The first step is a Michael addition of 4-bromo-1H-pyrazole to ethyl acrylate. The pyrazole, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated ester. This reaction is typically catalyzed by a mild base to deprotonate the pyrazole and increase its nucleophilicity.

Step 2: Hydrolysis

The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by an acidic workup to protonate the carboxylate salt.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl acrylate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.

Synthesis of this compound

-

Dissolve the purified ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

A precipitate should form upon acidification. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic and analytical techniques. The expected data are summarized in the table below.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~8.0 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.3 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-COOH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~172 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~95 (C-Br), ~50 (N-CH₂), ~35 (CH₂-COOH) |

| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₆H₆BrN₂O₂⁻: 216.96, found: to be determined |

| Infrared (IR) | ν (cm⁻¹): ~3000 (O-H broad), ~1700 (C=O) |

| Purity (HPLC) | >95% |

Logical Workflow for Synthesis and Characterization

The overall workflow from starting materials to the fully characterized final product is illustrated in the following diagram.

Figure 2: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has presented a viable synthetic route for the novel compound this compound, along with detailed hypothetical experimental protocols and expected characterization data. The proposed synthesis is based on robust and well-understood chemical reactions, suggesting a high likelihood of success. This compound holds potential as a versatile building block in medicinal chemistry and drug discovery, and the information provided herein serves as a solid foundation for its preparation and future exploration.

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Due to its role as a potential intermediate in the synthesis of pharmacologically active molecules, understanding its properties is crucial for process development, formulation, and quality control. This document compiles available data, outlines general experimental protocols for property determination, and visualizes relevant chemical and biological contexts.

Chemical Identity and Structure

This compound is a substituted pyrazole derivative. The structural representation and basic identifiers are provided below.

-

IUPAC Name: this compound

-

Chemical Structure:

Physicochemical Data

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the available data for the target compound and includes calculated data for a structurally similar isomer, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, for comparative purposes.

| Property | Value for this compound | Value for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Isomer) | Data Type | Source |

| Molecular Weight | 219.04 g/mol | 219.04 g/mol | Calculated | [1][2][3] |

| Topological Polar Surface Area (TPSA) | Not Available | 55.12 Ų | Calculated | [3] |

| logP (Octanol-Water Partition Coefficient) | Not Available | 1.29 | Calculated | [3] |

| Hydrogen Bond Donors | Not Available | 1 | Calculated | [3] |

| Hydrogen Bond Acceptors | Not Available | 3 | Calculated | [3] |

| Rotatable Bonds | Not Available | 2 | Calculated | [3] |

| Hazard Information | Irritant. May cause an allergic skin reaction and serious eye irritation. | Not specified | Experimental | [1][2] |

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of organic acids like this compound.

3.1. Melting Point Determination

The melting point is a critical indicator of purity. A common method for its determination is using a melting point apparatus. [4]

-

Principle: The temperature at which a solid transitions into a liquid is measured. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. [4] 3.2. Solubility Assessment

-

Solubility is determined by observing the extent to which the compound dissolves in various solvents.

-

Principle: The "like dissolves like" principle is a general guide. The polarity of the compound is compared to the polarity of the solvent.

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

-

A measured volume of a solvent (e.g., 1 mL) is added.

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) to establish a solubility profile. [5] 3.3. Determination of pKa

-

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, this is a key parameter.

-

Principle: Potentiometric titration is a standard method. A solution of the acid is titrated with a strong base, and the pH is measured as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.

-

Procedure:

-

A known concentration of the organic acid is dissolved in a suitable solvent (typically water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

-

Visualizations: Workflows and Biological Context

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel organic acid.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of an organic compound.

4.2. Relevance in Drug Discovery: JAK-STAT Pathway

While this compound itself is not a known drug, structurally related pyrazole-containing compounds are crucial intermediates in the synthesis of pharmaceuticals. For instance, a similar chemical scaffold is found in Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). [6]The JAK-STAT signaling pathway is critical in immune function, and its dysregulation is implicated in various diseases.

The diagram below illustrates the JAK-STAT signaling pathway and the inhibitory action of a molecule like Ruxolitinib.

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor like Ruxolitinib.

This guide serves as a foundational resource for understanding the physicochemical profile of this compound. While specific experimental data is limited, the provided protocols and contextual information offer a framework for its evaluation and potential application in research and development.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

A Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Nomenclature, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, including its official IUPAC name, a discussion of its CAS number, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature

The systematic name for the compound "this compound" is determined by the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is propanoic acid, which is substituted at the third carbon atom. The substituent is a 4-bromo-1H-pyrazol-1-yl group. Therefore, the correct and unambiguous IUPAC name is This compound .

Chemical Abstract Service (CAS) Number

A comprehensive search of chemical databases and supplier catalogs did not yield a specific CAS number for the unsubstituted parent compound, this compound. However, several derivatives of this compound, featuring additional substituents on the propanoic acid backbone, are documented and commercially available. The table below summarizes these related compounds and their corresponding CAS numbers for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | C₇H₉BrN₂O₂ | 233.06 | 925607-95-0[1] |

| 3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid | C₉H₁₄BrN₃O₂ | 276.13 | 1247809-37-5[2] |

| 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid | C₁₁H₁₅BrN₂O₂ | 287.16 | 2201065-94-1[3] |

| 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | C₆H₇BrN₂O₂ | 219.04 | 51292-42-3[4] |

Experimental Protocols: A Representative Synthesis

Reaction Scheme:

Caption: General synthetic workflow for this compound.

Materials:

-

4-Bromo-1H-pyrazole

-

Ethyl acrylate (or acrylic acid)

-

A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Hydrochloric acid

Procedure:

-

N-Alkylation (Michael Addition):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-pyrazole in the chosen anhydrous solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrazole.

-

To this solution, add ethyl acrylate dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate, ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.

-

-

Saponification (Hydrolysis):

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

The desired product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Note: This is a generalized procedure and may require optimization of reaction conditions (e.g., temperature, reaction time, choice of base and solvent) for specific applications.

Logical Relationships in Synthesis

The synthesis of the target compound follows a logical two-step sequence. The initial step establishes the carbon-nitrogen bond between the pyrazole ring and the propanoic acid backbone via a Michael addition. The subsequent hydrolysis step converts the ester protecting group to the final carboxylic acid functionality.

Caption: Logical flow of the two-step synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

Navigating the Physicochemical Landscape of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The methodologies presented are based on established industry standards and provide a robust framework for researchers to determine the critical physicochemical properties essential for preclinical and formulation development.

Core Physicochemical Properties: An Overview

This compound, with a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol , belongs to the pyrazole class of compounds. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a common scaffold in many pharmaceutical agents due to their diverse biological activities. The propanoic acid side chain introduces a carboxylic acid functional group, which is expected to influence its solubility and pH-dependent properties. Generally, pyrazole itself exhibits greater solubility in organic solvents compared to water. The stability of pyrazole derivatives can be influenced by factors such as temperature, pH, and light exposure.

Quantitative Data Summary

The following tables are presented as templates for summarizing experimentally determined solubility and stability data for this compound.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water | 25 | Data not available | Data not available | Shake-Flask |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data not available | Data not available | Shake-Flask |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask |

Table 2: Stability Profile of this compound under Forced Degradation

| Stress Condition | Duration | Assay (%) | Major Degradants (%) | Observations |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 hours | Data not available | Data not available | Data not available |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 hours | Data not available | Data not available | Data not available |

| Oxidation (3% H₂O₂, RT) | 24 hours | Data not available | Data not available | Data not available |

| Thermal (80 °C, solid state) | 7 days | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B Option 2) | 1.2 million lux hours / 200 W h/m² | Data not available | Data not available | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This method measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA to determine the amount of remaining parent compound and to detect the formation of any degradation products.

Visualizations

The following diagrams illustrate the logical workflow for physicochemical characterization and a potential biological pathway of interest for pyrazole-propanoic acid derivatives.

Conclusion

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents.[2] When functionalized with a carboxylic acid, the pyrazole moiety gains a versatile handle for chemical modification, further enhancing its utility in drug discovery. This technical guide delves into the seminal discovery and historical development of pyrazole-based carboxylic acids, providing a comprehensive overview of their synthesis, key applications, and the underlying biological mechanisms.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazoles is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the formation of a pyrazolone from the reaction of ethyl acetoacetate and phenylhydrazine.[3][4] This reaction, now famously known as the Knorr pyrazole synthesis, became the foundational method for constructing the pyrazole ring.[5][6][7][8][9]

The classical Knorr synthesis involves the condensation of a β-ketoester with a hydrazine, typically in the presence of an acid catalyst.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazolone. A variation of this reaction using a 1,3-dicarbonyl compound and a hydrazine leads directly to a pyrazole.[6]

Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol outlines a general procedure for the synthesis of a pyrazolone, a close relative and historical precursor to many pyrazole carboxylic acids, based on the Knorr reaction.

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)[6]

-

1-Propanol

-

Glacial acetic acid (catalytic amount)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[6]

-

Heat the reaction mixture to approximately 100°C with stirring.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[6]

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[6]

-

Allow the mixture to cool slowly to facilitate the precipitation of the product.

-

Collect the solid product by filtration using a Buchner funnel and wash with a small amount of water.[6]

-

Air-dry the product and determine the mass and percent yield.

-

Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

From Laboratory Curiosity to Blockbuster Drugs: The Rise of Pyrazole-Based Carboxylic Acids

For much of the late 19th and early 20th centuries, pyrazole chemistry remained largely in the academic realm. However, the discovery of the biological activities of pyrazole derivatives, such as the analgesic and antipyretic properties of antipyrine, a pyrazolone derivative, spurred further investigation into this class of compounds.[3] The true potential of pyrazole-based carboxylic acids in drug development became evident with the advent of modern drug discovery programs targeting specific enzymes and signaling pathways.

Two landmark drugs, Celecoxib and Sildenafil, underscore the significance of pyrazole carboxylic acid intermediates in pharmaceutical development.

Celecoxib: A Revolution in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[10][11] Its development was a pivotal moment in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[11] The synthesis of Celecoxib relies on a pyrazole core, which is constructed from a trifluoromethylated 1,3-dicarbonyl precursor and a substituted hydrazine.[12][13]

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[14] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] By blocking this pathway, Celecoxib reduces the production of inflammatory prostaglandins.[15]

Caption: Mechanism of action of Celecoxib.

The development of Celecoxib spurred the synthesis and evaluation of numerous other pyrazole-based COX-2 inhibitors. The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.045 | >2222 | [11] |

| Compound 5s | - | 2.51 | 65.75 | [16] |

| Compound 5u | - | 1.79 | 72.73 | [16] |

| PYZ16 | - | 0.52 | 10.73 | [17] |

| PYZ28 | - | 0.26 | >192.3 | [17] |

| PYZ31 | - | 0.01987 | - | [18] |

| Compound 11 | - | 0.043 | - | [19] |

| Compound 12 | - | 0.049 | - | [19] |

| Compound 15 | - | 0.049 | - | [19] |

Sildenafil: A Breakthrough in Erectile Dysfunction Treatment

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[20] The synthesis of Sildenafil involves a key pyrazole-3-carboxylic acid intermediate, highlighting the versatility of this scaffold beyond anti-inflammatory applications.[4][20][21][22]

Sildenafil's mechanism of action involves the enhancement of the effects of nitric oxide (NO).[23] NO, released in response to sexual stimulation, activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection. PDE5 breaks down cGMP, and by inhibiting this enzyme, Sildenafil prolongs the action of cGMP, thereby facilitating an erection.

References

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 12. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.aalto.fi [research.aalto.fi]

- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Bromo-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. The introduction of a bromine atom to this versatile structure gives rise to a class of compounds known as bromo-pyrazole derivatives, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these promising molecules. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to support ongoing and future drug discovery efforts.

Quantitative Efficacy of Bromo-Pyrazole Derivatives

The biological activity of bromo-pyrazole derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects, providing a comparative overview of the potency of various substituted bromo-pyrazole compounds.

Table 1: Anticancer Activity of Bromo-Pyrazole Derivatives (IC50 Values in µM)

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | 15.6 | [1] |

| 4-Bromophenyl substituted pyrazole derivative | A549 | 8.0 | [2] |

| 4-Bromophenyl substituted pyrazole derivative | HeLa | 9.8 | [2] |

| 4-Bromophenyl substituted pyrazole derivative | MCF-7 | 5.8 | [2] |

| Bromo analog of a curcumin-pyrazole derivative | HeLa | 18.6 µg/ml | [2] |

| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 | 3.6 - 24.6 | [3] |

| Fused pyrazole derivative with 2-bromobenzylidene moiety (Compound 12) | HepG2 | 0.71 | [4] |

| Fused pyrazole derivative with 2-bromobenzylidene moiety (Compound 11) | HepG2 | 0.63 | [4] |

Table 2: Antimicrobial Activity of Bromo-Pyrazole Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| N-(2-(5-bromo-1H-indol-3-yl)ethyl)acetamide substituted pyrazole | Aspergillus fumigatus | Moderate | [5] |

| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Various pathogens | Potent | |

| Bromo-benzothiazolo pyrazolines | Various bacteria | Active | [6] |

Note: "Moderate" and "Potent" are qualitative descriptors from the source material where specific MIC values were not provided.

Table 3: Anti-inflammatory Activity of Bromo-Pyrazole Derivatives

| Compound/Derivative | Assay Model | Efficacy | Reference(s) |

| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Cotton pellet-induced granuloma | Most potent compared to indomethacin | |

| Bromo-substituted pyrazole carboxamides containing naproxen | In vivo models | Good anti-inflammatory medications | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays commonly used to evaluate the biological activities of bromo-pyrazole derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bromo-pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.[10]

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[11]

-

MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.[1]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[9][11] The plate is then gently agitated on an orbital shaker to ensure complete dissolution.[8]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm is often used to reduce background noise.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[5][13]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[14] The diameter of this zone is proportional to the antimicrobial potency of the compound.

Procedure:

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.[5]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a sterile broth to a specific turbidity, often corresponding to a 0.5 McFarland standard.[5]

-

Plate Inoculation: The surface of the agar plate is evenly swabbed with the microbial inoculum to create a lawn of growth.[15]

-

Well Creation: Sterile wells, typically 6-8 mm in diameter, are punched into the agar using a sterile cork borer or a pipette tip.[4]

-

Compound Application: A specific volume of the bromo-pyrazole derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included on the same plate.[13]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[13]

-

Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.

-

MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that shows a clear zone of inhibition is recorded as the MIC.[14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.[6][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling compared to a control group.

Procedure:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week prior to the experiment.

-

Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups receiving different doses of the bromo-pyrazole derivative.[17] The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16]

-

Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[16]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[17]

-

Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[16]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

References

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. youtube.com [youtube.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 13. hereditybio.in [hereditybio.in]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its structural analogs and derivatives, which have emerged as promising candidates in various therapeutic areas, including inflammation, infectious diseases, and oncology. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on quantitative data and detailed experimental methodologies to aid in the research and development of novel therapeutics.

Introduction

Pyrazole-containing compounds have a long history in drug discovery, with notable examples including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a propanoic acid moiety introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or be modified to create prodrugs with improved properties. The 4-bromo substitution on the pyrazole ring offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

This guide will delve into the synthetic strategies for creating analogs of this compound, present their biological activities in a structured format, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways they modulate.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. The most common approach is the Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound.

General Synthesis via Michael Addition

A prevalent method for synthesizing 3-(1H-pyrazol-1-yl)propanoic acid derivatives involves the aza-Michael addition of a substituted pyrazole to an acrylate derivative, such as ethyl acrylate or crotonic acid. This reaction is often catalyzed by a base.

-

Reaction Scheme:

-

Example Protocol: Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or THF, is added a base, for instance, cesium carbonate (Cs₂CO₃) (1.2 eq). The mixture is stirred at room temperature for a short period before the addition of ethyl acrylate (1.1 eq). The reaction is then stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. Subsequent hydrolysis of the ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water yields the target this compound.

Synthesis from Chalcones and Hydrazines

Another versatile method involves the cyclocondensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives. This approach allows for the synthesis of a wide variety of 1,3,5-trisubstituted pyrazoles.

-

Reaction Scheme:

Biological Activities

Structural analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | R1 | R2 | R3 | In Vivo Model | % Inhibition of Edema | Reference |

| P1 | 4-Sulfamoylphenyl | 4-Chlorophenyl | H | Carrageenan-induced paw edema | 75% at 20 mg/kg | [1][2] |

| P2 | 4-Sulfamoylphenyl | 4-Methoxyphenyl | H | Carrageenan-induced paw edema | 68% at 20 mg/kg | [1][2] |

| P3 | Phenyl | 4-Nitrophenyl | Methyl | Carrageenan-induced paw edema | 62% at 10 mg/kg | [3] |

| P4 | 2,4-Dinitrophenyl | Thienyl | H | Carrageenan-induced paw edema | 58% at 10 mg/kg | [3] |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities. Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |

| A1 | H | 4-Chlorophenyl | Thiophene | S. aureus | 16 | [4] |

| A2 | H | 4-Fluorophenyl | Thiophene | E. coli | 32 | [4] |

| A3 | Carbothiohydrazide | Methyl | H | A. niger | 7.8 | [4] |

| A4 | Carbothiohydrazide | Methyl | H | S. aureus | 62.5 | [4] |

Kinase Inhibitory Activity

A significant area of research for pyrazole derivatives is their role as kinase inhibitors, particularly targeting the Janus kinase (JAK) family, which is implicated in various inflammatory diseases and cancers.

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| K1 (Ruxolitinib analog) | JAK1 | 3.4 | [5][6] |

| K1 (Ruxolitinib analog) | JAK2 | 2.2 | [5][6] |

| K1 (Ruxolitinib analog) | JAK3 | 3.5 | [5][6] |

| K2 | JAK2 | 15 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis and Characterization of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

-

Materials: 4-bromo-1H-pyrazole, ethyl acrylate, cesium carbonate (Cs₂CO₃), acetonitrile, ethyl acetate, hexane, silica gel.

-

Procedure: To a solution of 4-bromo-1H-pyrazole (1.47 g, 10 mmol) in acetonitrile (30 mL) was added cesium carbonate (3.91 g, 12 mmol). The mixture was stirred at room temperature for 15 minutes. Ethyl acrylate (1.20 g, 12 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 24 hours. The reaction was monitored by TLC (ethyl acetate/hexane, 1:1). After completion, the solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate as a colorless oil.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7][8][9][10][11]

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compounds are administered orally (e.g., in a 0.5% carboxymethyl cellulose suspension) at a specific dose (e.g., 10 or 20 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[3][5]

-

Materials: Purified recombinant kinase (e.g., JAK2), appropriate peptide substrate, ATP, kinase assay buffer, test compound, and a luminescence-based ATP detection kit.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions, a vehicle control (DMSO), and a positive control inhibitor.

-

Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.

-

Add the kinase reaction mixture to the wells of the plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.

-

Measure the luminescence intensity using a plate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percent inhibition against the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][4][9][12][13][14]

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Signaling Pathway Visualization

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways modulated by these compounds.

JAK-STAT Signaling Pathway Inhibition

Many pyrazole-based kinase inhibitors, including analogs of this compound, target the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[5][14]

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway is a key regulator of inflammation. Some pyrazole derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[2][15][16]

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds for drug discovery. Their synthetic tractability and diverse biological activities make them attractive starting points for the development of novel therapeutics targeting inflammation, microbial infections, and cancer. Future research should focus on exploring the structure-activity relationships in more detail to optimize potency and selectivity. Furthermore, investigations into their pharmacokinetic profiles and in vivo efficacy in various disease models are crucial for translating these promising compounds into clinical candidates. The development of novel delivery systems and prodrug strategies could also enhance their therapeutic potential.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate,1249510-80-2-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 9. youtube.com [youtube.com]

- 10. 1249644-53-8|Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 11. (E)-3-(4-Bromo-phen-yl)-3-[3-(4-bromo-phen-yl)-1H-pyrazol-1-yl]prop-2-enal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EUCAST: MIC Determination [eucast.org]

- 15. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The Pyrazole Core: A Medicinal Chemistry Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrazole core, including its synthesis, key therapeutic applications, mechanisms of action, and detailed experimental protocols for its evaluation.

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several named reactions providing reliable routes to this important heterocycle. One of the most fundamental and widely used methods is the Knorr pyrazole synthesis .

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

A variation of this synthesis utilizes a β-ketoester, which upon reaction with a hydrazine, forms a pyrazolone, a related heterocyclic system.[2]

Below is a generalized experimental workflow for this synthetic approach.

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Therapeutic Applications and Mechanisms of Action

Pyrazole derivatives have demonstrated efficacy in a multitude of therapeutic areas. Their biological activity is often attributed to the inhibition of specific enzymes or the modulation of signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole-containing drugs exhibit potent anti-inflammatory effects, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[4]

The mechanism of action involves the binding of the pyrazole drug to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into pro-inflammatory prostaglandins.[3][5]

Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.

Anticancer Activity

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and the induction of apoptosis.[6][7] For instance, some pyrazole derivatives have demonstrated inhibitory activity against cancer cell lines such as A549 (human lung carcinoma).[8]

Other Therapeutic Areas

The versatility of the pyrazole scaffold has led to its exploration in a wide range of other therapeutic areas, including:

-

Analgesic and Antipyretic: Many pyrazole derivatives possess pain-relieving and fever-reducing properties.[9]

-

Antimicrobial: Certain pyrazoles have shown activity against various bacteria and fungi.

-

Anticonvulsant: The pyrazole nucleus has been incorporated into compounds with anticonvulsant properties.

Quantitative Data of Pyrazole Derivatives

The following tables summarize key quantitative data for representative pyrazole-based compounds, showcasing their potency in various biological assays.

COX-2 Inhibitory Activity of Tetrasubstituted Pyrazoles

| Compound | R1 | R2 | R3 | IC50 (µM) |

| 1 | F | Me | CN | 0.132 |

| 2 | F | Me | CN | 0.23 |

| 3 | F | Me | CN | 0.197 |

| 4 | F | Me | CN | 0.36 |

| 5 | F | Me | CN | 0.063 |

| 6 | F | Me | CN | 0.126 |

| 7 | F | Me | CN | 0.11 |

| 8 | F | Me | CN | 0.125 |

| 9 | F | Me | CN | 0.095 |

| 10 | F | Me | H | 0.14 |

| 11 | H | Me | CN | 0.31 |

| 12 | H | Me | CN | 0.13 |

| 13 | H | Me | CN | 0.19 |

| 14 | H | Me | CN | 0.24 |

| 15 | H | Me | CN | 0.42 |

| 16 | F | NH2 | CN | 0.14 |

| 17 | F | NH2 | CN | 0.13 |

| 18 | F | NH2 | CN | 0.19 |

| 19 | F | NH2 | CN | 1.87 |

| 20 | F | NH2 | CN | 7.9 |

| 21 | H | NH2 | CN | 0.20 |

| 22 | H | NH2 | CN | 0.21 |

| 23 | H | NH2 | CN | 0.36 |

| 24 | H | NH2 | CN | 5.0 |

Data sourced from a study on tetrasubstituted pyrazoles as COX-II inhibitors.[10]

Anticancer Activity of Pyrazole Derivatives against A549 Cell Line

| Compound | IC50 (µM) |

| 29 | - |

| 30 | 0.19 |

Data for compound 30 from a study on BRAF(V600E) inhibition. Data for compound 29 was evaluated on A549 but specific IC50 was not provided in the source.[6]

Pharmacokinetic Parameters of Celecoxib

| Parameter | Value (Mean, %CV) |

| Cmax (ng/mL) | 705 (38) |

| Tmax (hr) | 2-4 |

| Effective t1/2 (hr) | ~7 |

| Vss/F (L) | ~400 |

| CL/F (L/hr) | - |

Data represents single-dose (200 mg) disposition kinetics in healthy subjects.[5][11][12] Note that Cmax and AUC are not strictly dose-proportional due to poor solubility.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.

Synthesis: Knorr Pyrazole Synthesis

Objective: To synthesize a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

-

1,3-dicarbonyl compound (e.g., ethyl benzoylacetate)

-

Hydrazine derivative (e.g., hydrazine hydrate)

-

Solvent (e.g., 1-propanol)

-

Acid catalyst (e.g., glacial acetic acid)

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine the 1,3-dicarbonyl compound (e.g., 3 mmol) and the hydrazine derivative (e.g., 6 mmol).[2]

-

Add the solvent (e.g., 3 mL of 1-propanol) and a few drops of the acid catalyst (e.g., 3 drops of glacial acetic acid).[2]

-

Heat the reaction mixture with stirring to approximately 100°C.[2]

-

Monitor the reaction for 1 hour. Progress can be checked by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate/70% hexane.[2]

-

Once the reaction is complete (as indicated by the consumption of the starting material), add water (e.g., 10 mL) to the hot, stirring reaction mixture to induce precipitation.[2]

-

Allow the mixture to cool slowly, continuing to stir, for about 30 minutes.[2]

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.[2]

-

Wash the collected solid with a small amount of water and allow it to air dry.[2]

-

The product can be further purified by recrystallization from an appropriate solvent.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a pyrazole derivative in a rat model.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% suspension in saline)

-

Test pyrazole compound

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (e.g., saline or appropriate solvent for the test compound)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test pyrazole compound.

-

Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the carrageenan injection.[13] The control group receives only the vehicle.

-

Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[13]

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

-

Calculate the paw edema as the difference in paw volume before and after the carrageenan injection.[13]

-

The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity: MTT Assay on A549 Cells

Objective: To determine the cytotoxic effect of a pyrazole derivative on the A549 human lung cancer cell line.

Materials:

-

A549 cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile microplates

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compound in culture medium.[3] Remove the medium from the wells and add the different concentrations of the test compound. Include untreated control wells and a vehicle control.[3]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, remove the medium containing the test compound. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT reagent to each well.[3] Incubate for 4 hours at 37°C in the dark.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Signaling Pathways and Logical Relationships

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of IκBα, which in turn allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]

Caption: Inhibition of the canonical NF-κB signaling pathway by pyrazole derivatives.

This in-depth guide provides a foundational understanding of the pyrazole core in medicinal chemistry. The versatility of its synthesis, coupled with its diverse and potent biological activities, ensures that the pyrazole scaffold will remain a significant area of focus for future drug discovery and development efforts.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: Safety and Handling of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific data for this compound, this document extrapolates information from closely related analogs, general principles for handling pyrazole derivatives, carboxylic acids, and brominated aromatic compounds.

Chemical and Physical Properties

A summary of the known and estimated physical and chemical properties for this compound is presented below.

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₇BrN₂O₂ | Supplier Data |

| Molecular Weight | 219.04 g/mol | Supplier Data |

| Physical State | Solid (presumed) | Based on related compounds |

| Storage Temperature | 2-8°C | Supplier Data |

| Solubility | Data not available | Likely soluble in organic solvents |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Vapor Pressure | Data not available | --- |

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the isomeric compound, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, suggests the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

As a carboxylic acid, it may also possess corrosive properties. Brominated aromatic compounds can have varying toxicological profiles, and caution should be exercised.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield | EN 166 (EU) or NIOSH (US) approved |

| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |

| Body | Laboratory coat, long-sleeved | --- |

| Respiratory | Use in a well-ventilated area or under a fume hood. If dusts are generated, a particulate respirator may be necessary. | NIOSH (US) or CEN (EU) approved |

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure laboratory safety.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: When transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and bases.

-

Labeling: Ensure all containers are clearly and accurately labeled.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

The following is a generalized protocol for handling a solid organic acid like this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

Weighing and Dispensing a Solid Sample

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don all required personal protective equipment (PPE).

-